Ostarine

Catalog No.
S548661
CAS No.
841205-47-8
M.F
C19H14F3N3O3
M. Wt
389.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ostarine

CAS Number

841205-47-8

Product Name

Ostarine

IUPAC Name

(2S)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide

Molecular Formula

C19H14F3N3O3

Molecular Weight

389.3 g/mol

InChI

InChI=1S/C19H14F3N3O3/c1-18(27,11-28-15-6-2-12(9-23)3-7-15)17(26)25-14-5-4-13(10-24)16(8-14)19(20,21)22/h2-8,27H,11H2,1H3,(H,25,26)/t18-/m0/s1

InChI Key

JNGVJMBLXIUVRD-SFHVURJKSA-N

SMILES

CC(COC1=CC=C(C=C1)C#N)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O

Solubility

Soluble in DMSO, not in water

Synonyms

(2S)-3-(4-cyanophenoxy)-N-(4-cyano-3-(trifluoromethyl)phenyl)-2-hydroxy-2-methylpropanamide, enobosarm, GTx 024, GTx-024, MK 2866, MK-2866, MK2866, ostarine

Canonical SMILES

CC(COC1=CC=C(C=C1)C#N)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O

Isomeric SMILES

C[C@](COC1=CC=C(C=C1)C#N)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O

Description

The exact mass of the compound Enobosarm is 389.09873 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Muscle wasting and cachexia:

Enobosarm has been investigated for its ability to promote muscle growth and mitigate muscle wasting in various conditions, including cancer cachexia and chronic obstructive pulmonary disease (COPD). Studies suggest Enobosarm might increase lean body mass and muscle strength in these populations.

  • A study published in the journal Maturitas found Enobosarm to be effective in improving lean body mass and muscle function in patients with COPD Source: Maturitas, 2015: .

Cancer research:

Enobosarm's potential in treating hormone-receptor-positive cancers is another area of exploration. Early research suggests it might be effective against specific types of breast cancer.

  • A 2022 American Association for Cancer Research (AACR) meeting included data on Enobosarm's use in ER-positive breast cancer [Source: AACR 2022 Proceedings: Part B].

Ostarine, also known as Enobosarm or by its developmental code MK-2866, is a selective androgen receptor modulator (SARM) that was initially developed for potential therapeutic applications, including the treatment of muscle wasting conditions and certain types of cancer. It selectively binds to androgen receptors in muscle and bone tissues, promoting anabolic activity while minimizing androgenic effects on other tissues, such as the prostate and skin. This selectivity makes Ostarine a subject of interest in both clinical research and athletic performance enhancement.

The chemical formula of Ostarine is C19H14F3N3O3C_{19}H_{14}F_{3}N_{3}O_{3}, with a molar mass of approximately 389.33 g/mol. Its structure includes a trifluoromethyl group and a benzonitrile moiety, which contribute to its unique pharmacological properties .

Enobosarm acts as a selective agonist of the androgen receptor. Unlike testosterone, it exhibits tissue selectivity, primarily affecting skeletal muscle and bone while having minimal effects on prostate tissue [, ]. This selectivity is believed to be due to the specific interactions between enobosarm's structure and the androgen receptor in different tissues. Upon binding to the receptor, enobosarm triggers a cascade of cellular events leading to increased protein synthesis and muscle growth [].

Limited Data

Clinical trials on enobosarm are ongoing, and comprehensive data on its safety profile is still emerging [, ]. Some potential side effects reported include mild headaches and suppression of natural testosterone production []. More research is needed to fully understand the long-term safety profile of enobosarm.

Starting from simple organic compounds. While specific proprietary methods may not be publicly disclosed, general synthetic approaches include:

  • Formation of the Trifluoromethyl Group: This is typically achieved through halogenation reactions involving fluorinated reagents.
  • Benzonitrile Derivative Creation: This involves nucleophilic substitution reactions where appropriate precursors are reacted with cyanide sources.
  • Final Coupling Reactions: The final product is obtained through coupling reactions that integrate the trifluoromethyl group with the benzonitrile structure, often utilizing coupling agents or catalysts to facilitate the reaction.

These methods ensure high purity and yield of Ostarine suitable for both research and potential therapeutic applications .

Ostarine exhibits significant biological activity by selectively activating androgen receptors in muscle and bone tissues. Research indicates that it promotes muscle proliferation and differentiation through pathways mediated by the androgen receptor and extracellular signal-regulated kinase 1/2 (ERK1/2) signaling. In vitro studies have shown that Ostarine enhances cell viability and proliferation in muscle cell lines (C2C12 and L6) at various concentrations .

Ostarine has been investigated for several medical applications:

  • Muscle Wasting Disorders: It is being researched for its ability to prevent muscle loss in conditions such as cancer cachexia and sarcopenia.
  • Breast Cancer Treatment: There are ongoing studies exploring its use in treating androgen receptor-positive breast cancer.
  • Athletic Performance Enhancement: Due to its anabolic properties, it has gained popularity among athletes and bodybuilders seeking to improve performance without the side effects associated with traditional anabolic steroids .

Ostarine interacts with various biological systems through its binding to androgen receptors. Studies have shown that it can influence lipid membranes, affecting their physical properties and potentially altering cellular signaling pathways. The interaction between Ostarine and lipid membranes has been characterized using techniques like differential scanning calorimetry and Fourier-transform infrared spectroscopy .

Moreover, pharmacokinetic studies indicate that substances affecting cytochrome P450 enzymes can alter Ostarine's metabolism, impacting its efficacy and safety profile. For example, strong inhibitors or inducers of CYP3A4 can significantly modify Ostarine's bioavailability and elimination half-life .

Ostarine belongs to a class of compounds known as selective androgen receptor modulators (SARMs). Here are some similar compounds along with a comparison highlighting their uniqueness:

CompoundChemical Structure FeaturesUnique Properties
LigandrolSimilar trifluoromethyl groupStronger anabolic effects on muscle mass
AndarineContains a different aromatic ringMore potent in fat loss but higher side effects
CardarineNot a SARM but often grouped togetherPrimarily affects metabolism rather than muscle

Ostarine's unique property lies in its balanced approach to promoting muscle growth while minimizing side effects compared to traditional anabolic steroids or other SARMs like Ligandrol or Andarine. Its selectivity allows it to provide therapeutic benefits without significant androgenic activity on non-target tissues .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

389.09872580 g/mol

Monoisotopic Mass

389.09872580 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

O3571H3R8N

Pharmacology

Enobosarm is a non-steroidal agent with anabolic activity. Selective androgen receptor modulator (SARM) GTx-024 is designed to work like testosterone, thus promoting and/or maintaining libido, fertility, prostate growth, and muscle growth and strength. Mimicking testosterone's action, this agent may increase lean body mass, thereby ameliorating muscle wasting in the hypermetabolic state of cancer cachexia.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C4 (AR) [HSA:367] [KO:K08557]

Other CAS

841205-47-8

Wikipedia

Enobosarm

Dates

Modify: 2023-08-15
1. Leciejewska N, Pruszynska-Oszmalek E, Bien J, Nogowski L, Kolodziejski PA. Effect of ostarine (enobosarm/GTX024), a selective androgen receptor modulator, on adipocyte metabolism in Wistar rats. J Physiol Pharmacol. 2019 Aug;70(4). doi: 10.26402/jpp.2019.4.04. Epub 2019 Oct 19. PMID: 31642815.

2. Hoffmann DB, Komrakova M, Pflug S, von Oertzen M, Saul D, Weiser L, Walde TA, Wassmann M, Schilling AF, Lehmann W, Sehmisch S. Evaluation of ostarine as a selective androgen receptor modulator in a rat model of postmenopausal osteoporosis. J Bone Miner Metab. 2019 Mar;37(2):243-255. doi: 10.1007/s00774-018-0929-9. Epub 2018 May 21. PMID: 29785666.

3. Zilbermint MF, Dobs AS. Nonsteroidal selective androgen receptor modulator Ostarine in cancer cachexia. Future Oncol. 2009 Oct;5(8):1211-20. doi: 10.2217/fon.09.106. PMID: 19852734.

4. Mohd Fauzi F, Koutsoukas A, Cunningham A, Gallegos A, Sedefov R, Bender A. Computer-aided (in silico) approaches in the mode-of-action analysis and safety assessment of ostarine and 4-methylamphetamine. Hum Psychopharmacol. 2013 Jul;28(4):365-78. doi: 10.1002/hup.2322. PMID: 23881885.

5. Garg N, Hansson A, Knych HK, Stanley SD, Thevis M, Bondesson U, Hedeland M, Globisch D. Structural elucidation of major selective androgen receptor modulator (SARM) metabolites for doping control. Org Biomol Chem. 2018 Jan 31;16(5):698-702. doi: 10.1039/c7ob03030d. PMID: 29319101.

Explore Compound Types